![molecular formula C11H12ClN3O B13093894 4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13093894.png)
4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole is a heterocyclic compound that belongs to the benzisoxazole family. This compound is characterized by the presence of a chloro group, a piperazine ring, and an isoxazole ring. Benzisoxazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is usually scaled up from laboratory methods, ensuring that the reaction parameters are carefully monitored to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Cyclization: The formation of the isoxazole ring itself is a cyclization reaction, which can be catalyzed by different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is studied for its antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are explored for their potential use in treating various diseases, including infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole involves its interaction with specific molecular targets The piperazine ring can interact with various receptors in the body, influencing biological pathwaysThe isoxazole ring can also interact with enzymes and proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzisoxazole derivatives such as:
- 3-(4-(Substituted sulfonyl)piperazin-1-yl)benzo[d]isoxazole
- 3-(Piperazin-1-yl)-1,2-benzothiazole
- 1,2,3-Triazole-piperazin-benzo[b][1,4]thiazine
Uniqueness
4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity, while the piperazine and isoxazole rings contribute to its biological activity .
Properties
Molecular Formula |
C11H12ClN3O |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
4-chloro-3-piperazin-1-yl-1,2-benzoxazole |
InChI |
InChI=1S/C11H12ClN3O/c12-8-2-1-3-9-10(8)11(14-16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2 |
InChI Key |
QTMJOGJBCTZOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NOC3=C2C(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid](/img/structure/B13093813.png)

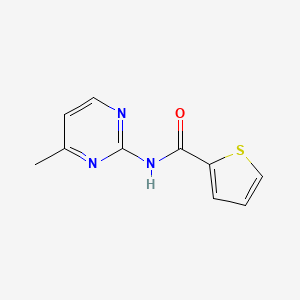
![Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate](/img/structure/B13093817.png)
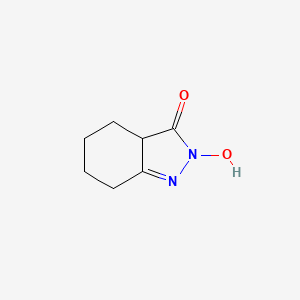
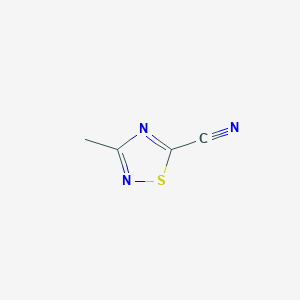
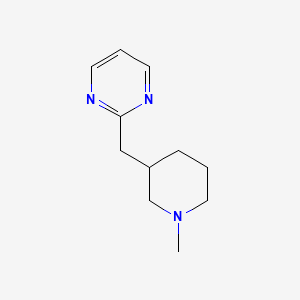
![2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B13093845.png)
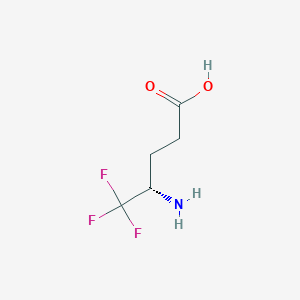
![benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B13093867.png)
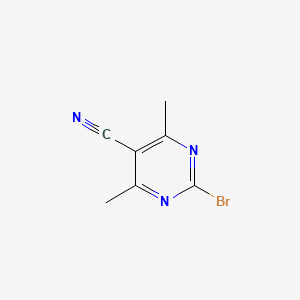
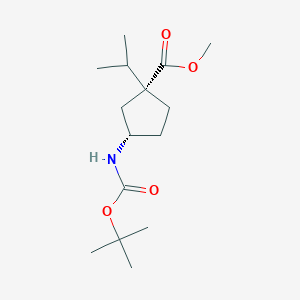
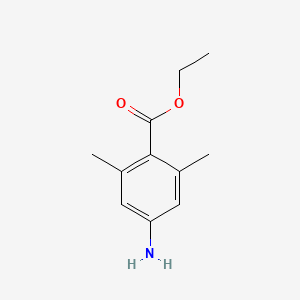
![[4,4'-Bipyrimidine]-2,2',6,6'(1H,1'H,3H,3'H)-tetraone](/img/structure/B13093875.png)
